molecular formula C9H16O3 B13270358 2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol

2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol

Cat. No.: B13270358
M. Wt: 172.22 g/mol
InChI Key: XYGGAYGEWYEUGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol typically involves the formation of the spirocyclic structure through oxidative spirocyclization reactions. One efficient method described involves the use of furan oxidative spirocyclization to construct the spiro center . The reaction conditions often include the use of specific oxidizing agents and controlled temperatures to ensure the formation of the desired spirocyclic compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including purification steps such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in the ethan-1-ol moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol is unique due to its specific spirocyclic structure and the presence of the ethan-1-ol moiety. This combination allows for distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.4]nonan-3-yl)ethanol

InChI

InChI=1S/C9H16O3/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8,10H,1-7H2

InChI Key

XYGGAYGEWYEUGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)OCC(O2)CCO

Origin of Product

United States

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